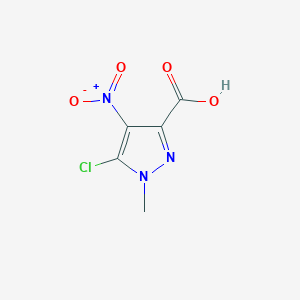

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

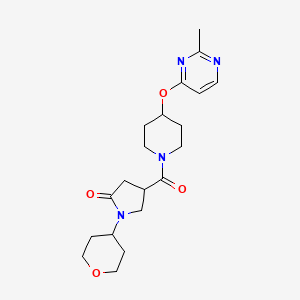

Vue d'ensemble

Description

The compound “5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a type of organic compound. It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid” include a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .Applications De Recherche Scientifique

D-Amino Acid Oxidase (DAO) Inhibition

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : This compound acts as a potent and selective DAO inhibitor. By protecting DAO cells from oxidative stress induced by D-serine, it may contribute to novel treatments for conditions related to DAO dysregulation .

Tonic Pain Modulation

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : This compound specifically prevents formalin-induced tonic pain. Its mechanism of action in pain modulation warrants further investigation .

Synthesis of Pyrazoloquinolines

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : The reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids leads to pyrazoloquinolines. These derivatives, when substituted at the 4-chlorine/bromine or hydroxyl position, offer potential for drug development .

Antibacterial and Antimycobacterial Activities

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Some derivatives of this compound exhibit antibacterial and antimycobacterial activities. Their potential in combating infectious diseases merits exploration .

Other Biological Activities

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Literature reports suggest additional activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Further studies are needed to uncover their full potential .

Chemical Synthesis Routes

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Various synthetic routes exist for imidazole derivatives, including this compound. Researchers explore efficient methods to access these valuable molecules .

Propriétés

IUPAC Name |

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGAUEBFFKSGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)